

Best practices for long-term storage of recombinant SIRT3 protein

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Support Center: Recombinant SIRT3 Protein

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of recombinant SIRT3 protein. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of recombinant SIRT3 protein?

A1: For long-term storage, it is ideal to store recombinant SIRT3 protein at -80°C to minimize enzymatic activity and degradation.[1] For shorter periods, -20°C is also suitable, particularly for aliquoted samples.[1][2] If the protein is in a solution containing cryoprotectants like glycerol, it can be stored at -20°C without freezing, which can help avoid damage from freeze-thaw cycles.[3] Lyophilized SIRT3 protein is generally stable for up to 12 months when stored at -20°C to -80°C.[4]

Q2: Should I aliquot the recombinant SIRT3 protein before storage?

A2: Yes, it is highly recommended to divide the protein solution into single-use aliquots.[1][2] Aliquoting prevents repeated freeze-thaw cycles, which can lead to protein denaturation and a

Troubleshooting & Optimization





loss of activity.[1][5] It also reduces the risk of contamination.[1] Use low-binding tubes to minimize protein loss due to adsorption to the container walls.[1]

Q3: What are the recommended buffer components for storing SIRT3 protein?

A3: The optimal buffer for SIRT3 storage should maintain a stable pH and may contain several additives to enhance stability. Common components include:

- Buffer: Tris-HCl or HEPES are frequently used.[5][6][7] The pH should be optimized for the protein's stability, typically around pH 7.4-8.0.[5][6]
- Salt: Sodium chloride (NaCl) is often included to maintain ionic strength.[5][6][7]
- Cryoprotectants: Glycerol (at 10-50%) is commonly added to prevent the formation of ice crystals during freezing and to protect against denaturation.[1][5][6]
- Reducing Agents: DTT or β-mercaptoethanol can be included to prevent the oxidation of thiol groups in cysteine residues.[5][8][9]
- Detergents: Low concentrations of non-denaturing detergents like Brij-35 or Tween 20 can help prevent aggregation.[8][9]
- Carrier Proteins: For dilute protein solutions (<1 mg/mL), adding a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at about 0.1% can improve stability and prevent loss due to adsorption.[3][5] However, carrier-free versions are recommended for applications where BSA could interfere.[8]

Q4: Can I store recombinant SIRT3 protein in a lyophilized (freeze-dried) form?

A4: Yes, lyophilization is an excellent method for long-term storage of SIRT3.[1] Lyophilized proteins are generally stable for extended periods (e.g., up to 12 months) at -20°C to -80°C.[4] [10] Formulations for lyophilization often include cryoprotectants such as trehalose and mannitol to maintain protein structure.[1][4][10]

Troubleshooting Guide

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Problem	Possible Cause(s)	Recommended Solution(s)
Loss of Enzymatic Activity	1. Protein Denaturation: Repeated freeze-thaw cycles or improper storage temperature.[1][11] 2. Degradation: Proteolytic activity or chemical instability over time.[11] 3. Oxidation: Oxidation of critical amino acid residues.	1. Aliquot Protein: Prepare single-use aliquots to avoid freeze-thaw cycles.[1][5] Ensure storage at -80°C for long-term stability.[1] 2. Add Protease Inhibitors: If not already present, consider adding a protease inhibitor cocktail to the buffer.[1] 3. Use Reducing Agents: Include DTT or TCEP in the storage buffer to prevent oxidation.[5][9]
Protein Aggregation or Precipitation	1. High Protein Concentration: Storing the protein at too high a concentration can promote aggregation.[9] 2. Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the storage buffer.[9] 3. Freeze- Thaw Cycles: Can expose hydrophobic regions, leading to aggregation.[1][9]	1. Optimize Concentration: Store at a recommended concentration, typically around 1-5 mg/mL.[1] If a high concentration is necessary, add stabilizing agents.[9] 2. Buffer Optimization: Ensure the buffer pH is appropriate. You may screen different pH values or salt concentrations to find the optimal condition.[9] 3. Add Additives: Include cryoprotectants like glycerol.[9] Low concentrations of non- denaturing detergents can also help solubilize aggregates.[9]
Low Protein Recovery After Thawing	1. Adsorption to Tube: Protein may stick to the walls of standard polypropylene tubes, especially at low concentrations.[1][3] 2. Precipitation: The protein may have aggregated and pelleted	Use Low-Binding Tubes: Store aliquots in low-protein-binding microcentrifuge tubes. [1] 2. Add Carrier Protein: For dilute solutions, add BSA or HSA to the storage buffer.[5] 3. Gentle Resuspension: After



during centrifugation after thawing.

thawing, gently mix the solution. If precipitation is visible, centrifuge briefly and test both the supernatant and the resuspended pellet for your protein.

Data Presentation: Summary of Storage Conditions

The following table summarizes various storage conditions for recombinant SIRT3 protein based on information from different suppliers.

Parameter	Condition 1	Condition 2	Condition 3	Condition 4
Form	Lyophilized Powder	0.2 μm Filtered Solution	Filtered Solution	Clear Solution
Storage Temperature	-20°C to -80°C (Lyophilized) < -20°C (Reconstituted) [4]	-20°C to -70°C[8]	-80°C (Long- term) 2-8°C (Short-term, 1 month)[10]	-80°C[7]
Buffer Composition	PBS with 5% Trehalose and 5% Mannitol[4]	Tris, NaCl, Brij- 35, Glycerol[8]	100mM NaHCO3, 500mM NaCl, 0.01% Sarcosyl, 5% Trehalose, pH 8.3[10]	50mM HEPES, 200mM NaCl, 1mM TCEP, 1mM EDTA, 10% Glycerol, pH 7.5[7]
Shelf Life	12 months (Lyophilized) 3 months (Reconstituted) [4]	6 months as supplied[8]	12 months at -80°C[10]	Up to 6 months[7]
Key Recommendatio ns	Reconstitute in sterile water.[4]	Avoid repeated freeze-thaw cycles.[8]	Avoid repeated freeze-thaw cycles.[10]	Avoid freeze- thaws.[7]



Experimental Protocols Protocol 1: Quality Control of Stored SIRT3 via SDS-PAGE

This protocol is used to assess the integrity and purity of the recombinant SIRT3 protein after storage.

Materials:

- Stored recombinant SIRT3 protein sample
- Laemmli sample buffer (2X) with β-mercaptoethanol
- Precast polyacrylamide gels (e.g., 12% or 4-20% gradient)
- · SDS-PAGE running buffer
- Protein molecular weight standards
- Coomassie Brilliant Blue or Silver staining solution
- · Destaining solution

Procedure:

- Thaw an aliquot of the stored SIRT3 protein on ice.
- Dilute the protein sample to an appropriate concentration (e.g., 0.5-1 μ g/ μ L) in a suitable buffer.
- Mix 10 μL of the diluted protein sample with 10 μL of 2X Laemmli sample buffer.
- Heat the mixture at 95-100°C for 5 minutes to denature the protein.
- Load 10-20 μL of the denatured sample into a well of the polyacrylamide gel. Load a protein molecular weight standard in an adjacent lane.



- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Stain the gel with Coomassie Brilliant Blue or Silver stain to visualize the protein bands.
- Destain the gel and analyze the results. A single, sharp band at the expected molecular weight (approx. 30-47 kDa depending on the construct and tags) indicates high purity and integrity.[6][8][10] The presence of lower molecular weight bands may indicate degradation, while high molecular weight smears or bands could suggest aggregation.

Protocol 2: SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of the stored SIRT3 protein.

Materials:

- Stored recombinant SIRT3 protein
- SIRT3 activity assay kit (e.g., from Abcam, BPS Bioscience, or Cayman Chemical)[12][13]
- Fluorogenic peptide substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC)[8]
- β-Nicotinamide adenine dinucleotide (NAD+)[8]
- Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM DTT, pH 9.0)[8]
- Developer solution
- Stop solution
- Black 96-well microplate
- Fluorescence plate reader

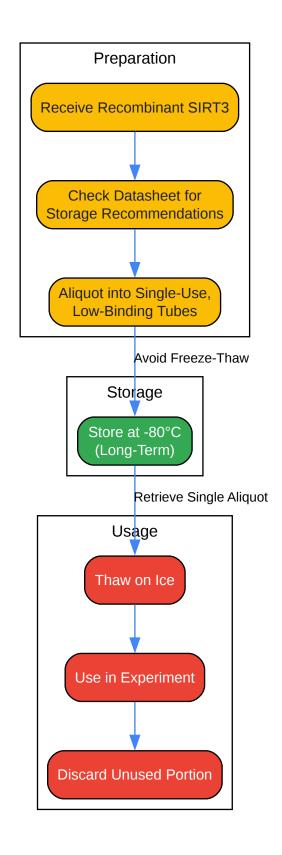
Procedure:



- Thaw the stored SIRT3 protein on ice and dilute it to the working concentration (e.g., 40 ng/ μL) in Assay Buffer.[8]
- Prepare the substrate mix by diluting the fluorogenic peptide substrate and NAD+ in Assay Buffer to their final concentrations (e.g., 1 mM substrate, 2 mM NAD+).[8]
- In a black 96-well plate, add 25 μL of the diluted SIRT3 enzyme to triplicate wells.[8] Include control wells with buffer only (no enzyme).
- Initiate the reaction by adding 25 μL of the substrate mix to all wells.[8]
- Seal the plate and incubate at 37°C for 30-60 minutes.[8]
- Stop the reaction by adding 50 μL of Stop Solution containing a developer (e.g., Trypsin and Nicotinamide).[8]
- Incubate the plate at room temperature for 15-30 minutes to allow for signal development.
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[13]
- Compare the fluorescence signal of the stored protein to that of a fresh or reference standard to determine its relative activity. A significant decrease in fluorescence indicates a loss of enzymatic activity.

Visualizations

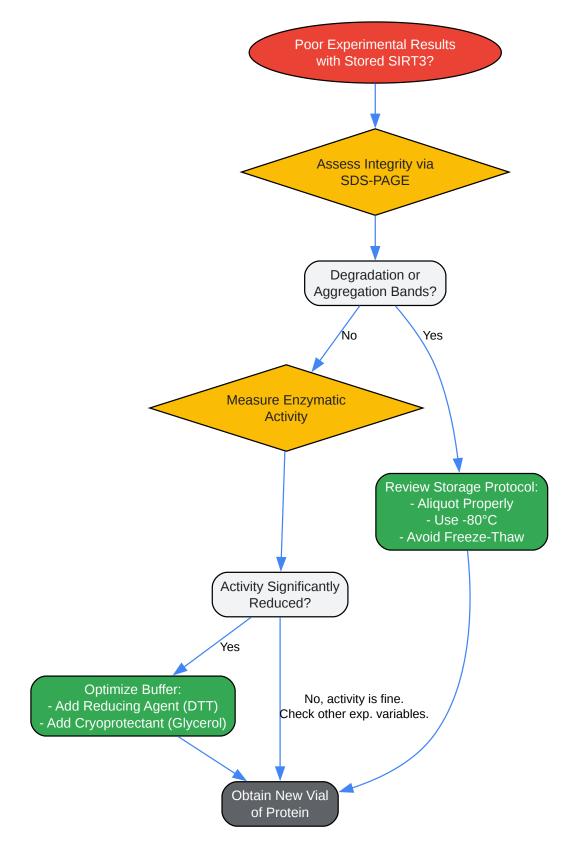




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Caption: Recommended workflow for handling and long-term storage of recombinant SIRT3.





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Caption: Troubleshooting decision tree for issues with stored recombinant SIRT3 protein.



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- To cite this document: BenchChem. [Best practices for long-term storage of recombinant SIRT3 protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b492446#best-practices-for-long-term-storage-of-recombinant-sirt3-protein]

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